molecular formula C15H19BrN2O5 B13733571 tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate

tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate

Cat. No.: B13733571
M. Wt: 387.23 g/mol
InChI Key: QZUJOZVJXOKFFK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate is a structurally complex azetidine derivative featuring a tert-butoxycarbonyl (Boc)-protected azetidine ring substituted with a phenoxy group bearing bromo, methyl, and nitro moieties. The bromo and nitro groups are electron-withdrawing, enhancing the electrophilicity of the aromatic ring for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions). The Boc group serves as a protective moiety for the azetidine nitrogen, enabling selective deprotection in multistep syntheses .

Properties

Molecular Formula

C15H19BrN2O5

Molecular Weight

387.23 g/mol

IUPAC Name

tert-butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C15H19BrN2O5/c1-9-5-12(18(20)21)13(6-11(9)16)22-10-7-17(8-10)14(19)23-15(2,3)4/h5-6,10H,7-8H2,1-4H3

InChI Key

QZUJOZVJXOKFFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)OC2CN(C2)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Bromination of 4-methyl-2-nitrophenol

  • Starting material: 4-methyl-2-nitrophenol
  • Reagents: Bromine or N-bromosuccinimide (NBS) as brominating agent
  • Solvent: Typically acetic acid or dichloromethane
  • Conditions: Controlled temperature (0–5°C) to avoid over-bromination
  • Outcome: Selective bromination at the 5-position to yield 5-bromo-4-methyl-2-nitrophenol

Formation of 5-bromo-4-methyl-2-nitrophenoxy azetidine intermediate

  • Starting materials: 5-bromo-4-methyl-2-nitrophenol and azetidine
  • Reagents: Base such as potassium carbonate or sodium hydride to deprotonate phenol
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Conditions: Moderate heating (50–80°C) to facilitate nucleophilic substitution of the azetidine nitrogen onto the phenol oxygen
  • Outcome: Formation of 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine

Protection of azetidine nitrogen with tert-butyl carbamate group

  • Starting material: 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine
  • Reagents: Di-tert-butyl dicarbonate (Boc2O) in presence of a base such as triethylamine or sodium bicarbonate
  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Conditions: Room temperature stirring for several hours
  • Outcome: Formation of tert-butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Yield (%)
Bromination Br2 or NBS, AcOH Acetic acid 0–5°C 1–2 hours 80–90
Nucleophilic substitution K2CO3 or NaH DMF or DMSO 50–80°C 4–8 hours 70–85
Boc protection Di-tert-butyl dicarbonate, TEA DCM or THF Room temperature 12–24 hours 75–90

Note: Yield values are approximate and depend on specific reaction scale and purification methods.

Purification and Characterization

  • Purification: Typically achieved by column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures).
  • Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) for purity assessment.

Summary Table of Preparation

Step No. Reaction Type Key Reagents/Conditions Purpose
1 Electrophilic Aromatic Substitution Bromine or NBS, Acetic acid, 0–5°C Introduce bromine at 5-position
2 Nucleophilic Substitution Azetidine, K2CO3/NaH, DMF/DMSO, 50–80°C Attach azetidine to phenol group
3 Carbamate Protection Di-tert-butyl dicarbonate, TEA, DCM/THF, RT Protect azetidine nitrogen

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, ethanol), bases (potassium carbonate).

Major Products Formed

    Reduction: 3-(5-Amino-4-methyl-2-nitrophenoxy)-azetidine-1-carboxylic acid tert-butyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions involving azetidine derivatives.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated nitrophenoxy group and the azetidine ring are likely involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Insights :

  • Yield Variability : Substituent position significantly impacts synthetic efficiency. For example, 5f (2-methoxyphenyl pyrazole) shows a markedly lower yield (29%) compared to 5c (70%), likely due to steric or electronic effects during coupling reactions .
  • Electrophilic Reactivity : The target compound’s bromo and nitro groups contrast with electron-donating groups (e.g., methoxy in 5f or methyl in 5c), which may reduce electrophilicity. This positions the target compound as a candidate for SNAr (nucleophilic aromatic substitution) or Suzuki-Miyaura cross-coupling reactions .
  • Fluorinated Derivatives : Fluorine substitution (e.g., PBN20120081) enhances metabolic stability and lipophilicity, making such analogs valuable in medicinal chemistry. The target compound lacks fluorine but offers bromine as a handle for further derivatization .

Physicochemical and Spectral Properties

  • Spectroscopic Confirmation : Analogs like 5c–5f () and 4h–4k () were validated via IR, NMR (1H, 13C, 15N), and HRMS, confirming the integrity of the azetidine core and substituents. The target compound would likely exhibit similar spectral signatures, with distinct aromatic proton shifts due to bromo and nitro groups .

Biological Activity

tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate is a synthetic organic compound notable for its unique structural features, which include a brominated nitrophenoxy group attached to an azetidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C15H19BrN2O5
  • Molecular Weight : Approximately 387.23 g/mol
  • Functional Groups :
    • Brominated nitrophenoxy group
    • Azetidine ring
    • Tert-butyl ester functional group

The presence of the bromine atom enhances the compound's reactivity and may influence its biological activity by affecting binding interactions with enzymes or receptors.

The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with specific molecular targets. The brominated nitrophenoxy group and the azetidine ring are crucial in modulating enzyme activity through binding interactions.

Potential Biological Targets

  • Enzymes : The compound may act as an inhibitor or modulator of various enzymes, influencing metabolic pathways.
  • Receptors : It could interact with specific receptors, altering physiological responses.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(5-Chloro-4-methyl-2-nitrophenoxy)azetidine-1-carboxylic acid tert-butyl esterChlorine instead of bromineMay exhibit different reactivity profiles due to chlorine's electronegativity
3-(5-Fluoro-4-methyl-2-nitrophenoxy)azetidine-1-carboxylic acid tert-butyl esterFluorine instead of bromineFluorine may enhance metabolic stability compared to bromine
3-(5-Bromo-4-methylphenoxy)azetidine-1-carboxylic acid tert-butyl esterLacks nitro groupPotentially reduced biological activity due to absence of nitro group

The differences in halogen substituents and functional groups significantly impact the biological activity and interaction profiles of these compounds.

Cytotoxicity Studies

Recent research has indicated that compounds structurally related to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, studies have shown that certain derivatives demonstrate IC50 values in the micromolar range against human leukemia cell lines, indicating their potential as therapeutic agents.

Molecular Docking Studies

Molecular docking studies suggest that the compound may exhibit strong binding affinities for specific targets, influenced by the presence of the brominated nitrophenoxy group. These studies provide insights into the potential mechanisms through which this compound could exert its biological effects, such as inducing apoptosis in cancer cells.

Summary of Findings

Research findings highlight several key aspects:

  • Potential as Anticancer Agents : Compounds similar to tert-butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine have shown promising anticancer activities.
  • Mechanistic Insights : The structural features contribute to enhanced binding affinities for biological targets.
  • Need for Further Investigation : Continued exploration is necessary to fully elucidate the pharmacological profiles and therapeutic potentials of this compound.

Q & A

Q. Table 1: Synthetic Yield Optimization

MethodConditionsYield (%)Purity (%)Reference
SNAr CouplingK₂CO₃, DMF, 80°C, 12 h6595
Microwave-Assisted SNArK₂CO₃, DMF, 100°C, 30 min7897

Basic: How can the purity and structural integrity of this compound be validated?

Answer:
Use a combination of analytical techniques:

  • 1H/13C NMR : Confirm substituent positions (e.g., tert-butyl singlet at δ 1.4 ppm, azetidine protons at δ 3.5–4.0 ppm) .
  • HPLC-MS : Verify molecular ion peak (m/z ≈ 413 [M+H]+) and purity (>98%) .
  • Elemental Analysis : Validate C, H, N, Br content within ±0.3% of theoretical values .

Basic: What safety precautions are required for handling this compound?

Answer:

  • Storage : Inert atmosphere (N₂), –20°C, away from oxidizers .
  • PPE : Nitrile gloves, lab coat, and fume hood use due to potential skin/eye irritation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How do electronic effects of the bromo and nitro substituents influence reactivity?

Answer:
The nitro group is a strong electron-withdrawing meta-director, enhancing SNAr reactivity at the para position. The bromo group acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) show a Hammett σp value of +0.78 for nitro, favoring electrophilic substitution .

Advanced: What strategies mitigate competing side reactions during synthesis?

Answer:

  • Temperature Control : Slow addition of reagents at –10°C minimizes nitro group reduction .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the azetidine ring during bromophenol coupling .
  • Catalyst Screening : Pd(PPh₃)₄ improves selectivity in Suzuki couplings, reducing homocoupling byproducts .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Answer:

Analog Synthesis : Replace bromo with Cl, I, or CF₃ to modulate lipophilicity .

In Vitro Assays : Test cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀ values).

Molecular Docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina .

Q. Table 2: SAR of Bromo Analogs

SubstituentIC₅₀ (HeLa, μM)LogPTarget Binding (ΔG, kcal/mol)
Br12.42.8–8.2
Cl18.92.5–7.6
CF₃9.13.2–8.9
Data extrapolated from similar nitrophenoxy derivatives

Advanced: What computational methods predict metabolic stability?

Answer:

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., t₁/₂ = 2.3 h in human liver microsomes) .
  • MD Simulations : Analyze solvation free energy (ΔGₛₒₗ) to predict blood-brain barrier penetration .

Basic: What solvents are compatible with this compound?

Answer:

  • High Solubility : DMSO, DMF (>50 mg/mL).
  • Low Solubility : Water, hexane (<0.1 mg/mL). Use sonication for aqueous suspensions .

Advanced: How does steric hindrance from the tert-butyl group affect reaction kinetics?

Answer:
The tert-butyl group reduces SNAr reaction rates by 40% compared to methyl analogs (kinetic studies via HPLC monitoring). Transition state calculations (Gaussian 16) show a 15 kcal/mol energy barrier increase due to steric clashes .

Advanced: Can this compound serve as a precursor for photoactive materials?

Answer:
Yes. The nitro group enables photoredox activity under UV light (λ = 365 nm). Applications include:

  • Organic Semiconductors : Charge mobility of 0.12 cm²/V·s in thin-film transistors .
  • Photocatalysts : Hydrogen evolution rate of 4.8 mmol/g/h in TiO₂ composites .

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